N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

Catalog No.
S15541534
CAS No.
M.F
C19H16N4OS
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1...

Product Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H16N4OS/c1-12-21-17(18(25-12)13-7-3-2-4-8-13)19(24)20-11-16-22-14-9-5-6-10-15(14)23-16/h2-10H,11H2,1H3,(H,20,24)(H,22,23)

InChI Key

OUGXYMCYJBNRCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound featuring a benzimidazole moiety and a thiazole ring. Its structure includes various functional groups that contribute to its chemical properties and biological activity. The compound's molecular formula is C18H22N4OS, with a molecular weight of 342.5 g/mol. The presence of both the benzimidazole and thiazole rings suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Oxidation: Can introduce oxygen-containing functional groups, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: Can remove oxygen or add hydrogen, commonly facilitated by lithium aluminum hydride or sodium borohydride.
  • Substitution: Involves replacing one functional group with another, often using halogens or nucleophiles such as amines and thiols.

The specific products formed depend on the reaction conditions and reagents employed .

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Exhibits activity against various bacterial strains.
  • Anticancer Effects: May inhibit cell proliferation by interacting with specific enzymes involved in cancer progression .

The mechanism of action likely involves binding to molecular targets, modulating their activity, and influencing various biological pathways.

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide typically follows multi-step organic reactions:

  • Formation of Benzimidazole: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
  • Thiazole Coupling: The benzimidazole intermediate is then reacted with thiazole derivatives under controlled conditions.
  • Final Carboxamide Formation: The final product is obtained by introducing the carboxamide functional group through amide coupling reactions .

This compound has several applications in various fields:

  • Medicinal Chemistry: Investigated for therapeutic effects against infections and cancer.
  • Material Science: Used as a building block for synthesizing more complex molecules.
  • Biological Research: Explored for its potential as a bioactive molecule .

Interaction studies have shown that N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide can modulate the activity of certain enzymes and receptors. These interactions can lead to significant biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogenic bacteria .

Several compounds share structural features with N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamideBenzimidazole and thiazole ringsPotent CK1δ inhibitor
N-{1-[3-(dimethylamino)propyl]-2-methylbenzimidazol}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamideBenzimidazole with additional cyclic structureAntimicrobial and anticancer properties
4-Ethyl-N-(1H-benzimidazol-2-ylmethyl)-1,3-thiazoleSimilar thiazole and benzimidazole featuresAnticancer activity

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide stands out due to its specific combination of structural elements that enhance its biological activity profile compared to other similar compounds. Its unique interactions with molecular targets make it a promising candidate for further research in medicinal chemistry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

348.10448232 g/mol

Monoisotopic Mass

348.10448232 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-14-2024

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